1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG8-acid, also known as trans-cyclooctene-polyethylene glycol8-acid, is a compound that features a trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) chain with eight ethylene glycol units. The terminal carboxylic acid group allows it to react with primary amines to form stable amide bonds. This compound is widely used in bioconjugation, molecular imaging, and other scientific applications due to its high reactivity and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-acid typically involves the conjugation of a TCO moiety to a PEG chain. The terminal carboxylic acid group can be introduced through various chemical reactions. One common method involves the reaction of TCO with a PEG chain that has a terminal hydroxyl group, followed by oxidation to form the carboxylic acid .
Industrial Production Methods
Industrial production of TCO-PEG8-acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG8-acid undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO group reacts with tetrazine-containing molecules in a highly efficient manner.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for amide bond formation.
Major Products Formed
Amide Bonds: Formed when TCO-PEG8-acid reacts with primary amines.
Stable Conjugates: Formed through the iEDDA reaction with tetrazine-containing molecules
Scientific Research Applications
TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Medicine: Employed in drug delivery systems and diagnostic imaging due to its biocompatibility and reactivity.
Industry: Used in the production of advanced materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of TCO-PEG8-acid involves its high reactivity with tetrazine-containing molecules through the iEDDA reaction. This reaction is highly efficient and occurs under mild conditions, making it suitable for bioconjugation and molecular imaging. The PEG chain enhances the solubility and biocompatibility of the compound, while the terminal carboxylic acid group allows for the formation of stable amide bonds with primary amines .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-acid: A shorter PEG chain with similar reactivity but different solubility and biocompatibility properties.
TCO-PEG12-acid: A longer PEG chain that offers enhanced solubility and reduced immunogenicity.
TCO-PEG-NHS ester: Contains an NHS ester group instead of a carboxylic acid, used for different types of conjugation reactions.
Uniqueness
TCO-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and reactivity. This makes it highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C28H51NO12 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31) |
InChI Key |
LIPCJNZAKQKTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.